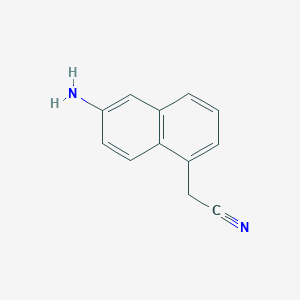
(E)-3-(Quinolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Quinolin-2-yl)acrylonitrile is an organic compound that features a quinoline ring attached to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-2-yl)acrylonitrile typically involves the reaction of quinoline derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where quinoline-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: (E)-3-(Quinolin-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming (E)-3-(Quinolin-2-yl)ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (E)-3-(Quinolin-2-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(Quinolin-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-3-(Quinolin-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, altering their function.
類似化合物との比較
Quinoline: A parent compound with a similar quinoline ring structure but lacking the acrylonitrile moiety.
2-Arylquinolines: Compounds with an aryl group attached to the quinoline ring, showing different biological activities.
Quinolin-2-ylcarbamates: Compounds with a carbamate group attached to the quinoline ring, used in various synthetic applications.
Uniqueness: (E)-3-(Quinolin-2-yl)acrylonitrile is unique due to the presence of both the quinoline ring and the acrylonitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(E)-3-quinolin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H8N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H/b5-3+ |
InChIキー |
INJAEPPZQXWPNK-HWKANZROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C#N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)

![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)

